molecular formula C9H8N2O B3272429 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 56671-69-3

5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B3272429
CAS RN: 56671-69-3
M. Wt: 160.17 g/mol
InChI Key: MEWDYKIATZVJDO-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a derivative of imidazo[1,5-a]pyridine, a class of aromatic heterocycles that have attracted attention due to their unique chemical structure and versatility .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives, including 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde, has been a subject of intense research for numerous decades . Various transformations are available to access imidazo[1,5-a]pyridine from readily available starting materials. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde consists of a fused bicyclic system with a methyl group attached to one of the nitrogen atoms and a carbaldehyde group attached to the pyridine ring .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives, including 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde, can undergo a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions can afford imidazo[1,5-a]pyridines in very good yields .

Safety And Hazards

While specific safety and hazard information for 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Imidazo[1,5-a]pyridine derivatives have wide-ranging applications in medicinal chemistry and material science . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .

properties

IUPAC Name

5-methylimidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-9-8(5-12)10-6-11(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWDYKIATZVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(N=CN12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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